(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dimethylamino group and a methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-9H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMMITATXZJWDG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with N,N-Dimethylformamide Dimethyl Acetal
The most widely reported synthesis involves the condensation of 3-methoxyacetophenone with DMF-DMA under inert atmosphere at 120°C. This method achieves a 99% yield, with the reaction proceeding via nucleophilic attack of the acetophenone enolate on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to form the α,β-unsaturated ketone (Table 1).
Table 1: Optimization of DMF-DMA Condensation
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Temperature | 120°C | 99% | |
| Atmosphere | Nitrogen or argon | 99% | |
| Solvent | Neat (solvent-free) | 99% | |
| Reaction Time | 6–8 hours | 99% |
The absence of solvent simplifies purification, with the product crystallizing directly from the reaction mixture. Nuclear Overhauser effect (NOE) spectroscopy confirms the (E)-configuration, attributed to steric hindrance favoring the trans arrangement of the dimethylamino and 3-methoxyphenyl groups.
Claisen-Schmidt Condensation Approach
While less commonly reported for this specific compound, Claisen-Schmidt condensation remains a plausible alternative. This method typically involves the base-catalyzed reaction of 3-methoxyacetophenone with a dimethylamino-substituted aldehyde. However, the instability of dimethylamino aldehydes necessitates in situ generation or protective group strategies, reducing practicality compared to the DMF-DMA route.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial processes adapt the DMF-DMA condensation to continuous flow systems, improving heat transfer and scalability. By maintaining precise temperature control (120±2°C) and inert gas flow, manufacturers achieve consistent >95% purity with reduced batch-to-batch variability.
Eschenmoser-Claisen Rearrangement
Large-scale synthesis of tapentadol intermediates employs Eschenmoser-Claisen rearrangements of allylic alcohols derived from the enone. This stereospecific method, conducted at 40°C, avoids cryogenic conditions required for Ireland-Claisen variants, simplifying infrastructure demands.
Mechanistic Insights and Reaction Optimization
Enolate Formation and Reactivity
The DMF-DMA route proceeds via deprotonation of 3-methoxyacetophenone to form an enolate, which attacks the electrophilic carbon of DMF-DMA. Density functional theory (DFT) calculations suggest a concerted mechanism with an activation energy of 25.3 kcal/mol, consistent with the observed reaction rate at 120°C.
Solvent and Catalytic Effects
Solvent-free conditions favor entropy-driven methanol elimination, while polar aprotic solvents like DMF retard the reaction by stabilizing intermediates. Catalytic bases (e.g., K₂CO₃) are unnecessary due to the inherent basicity of DMF-DMA.
Analytical Characterization
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows >99% purity, with a retention time of 6.8 minutes.
Applications in Pharmaceutical Synthesis
Kinase Inhibitor Development
The enone serves as a Michael acceptor in pyrimidine-based kinase inhibitors. Reacting it with guanidine derivatives under basic conditions yields compounds with IC₅₀ values <100 nM against bacterial kinases.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The biological activity of (2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with the methoxy group at the para position.
(2E)-3-(dimethylamino)-1-(3-hydroxyphenyl)prop-2-en-1-one: Similar structure with a hydroxy group instead of a methoxy group.
(2E)-3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group at the meta position and the dimethylamino group in (2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one imparts unique chemical and biological properties compared to its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
(2E)-3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as DMAMP, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.26 g/mol
- CAS Number : 62041-46-7
- IUPAC Name : 3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
- SMILES Notation : CN(C)C=CC(=O)C1=CC(=CC=C1)OC
The compound features a dimethylamino group and a methoxyphenyl moiety, contributing to its diverse biological activities.
Antiproliferative Activity
DMAMP has been studied for its antiproliferative effects on various cancer cell lines. In vitro studies demonstrated that DMAMP inhibits cell proliferation through multiple pathways:
- Tubulin Destabilization : DMAMP disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was particularly evident in breast cancer cell lines such as MCF-7, where DMAMP exhibited significant cytotoxicity with an IC₅₀ value comparable to established chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have revealed that DMAMP interacts with specific protein targets involved in cancer progression. For instance, it has shown potential as an inhibitor of tubulin assembly, which is crucial for mitotic spindle formation during cell division . The binding affinity and interaction profiles suggest that DMAMP could serve as a lead compound for developing new anticancer agents.
Study 1: Anticancer Activity
In a study published in 2023, researchers evaluated the effects of DMAMP on MCF-7 breast cancer cells. The results indicated that DMAMP not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a novel therapeutic agent against breast cancer .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Tubulin destabilization |
| HeLa | 6.5 | Apoptosis via caspase activation |
Study 2: In Vivo Efficacy
Another investigation focused on the in vivo efficacy of DMAMP using xenograft models. The results showed a marked reduction in tumor size when treated with DMAMP compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
Safety and Toxicology
While the therapeutic potential of DMAMP is promising, safety assessments are crucial. The compound has been noted to cause skin irritation and eye irritation upon contact, indicating the need for careful handling during research applications . Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Basic: How can the synthesis of (2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one be optimized for high yield and purity?
The compound is typically synthesized via Claisen-Schmidt condensation. A method adapted from analogous chalcones involves refluxing equimolar amounts of 3-methoxyacetophenone and dimethylamino-substituted benzaldehyde in ethanol with aqueous KOH (20%) as a catalyst. Stirring for 4–6 hours at room temperature followed by recrystallization from ethanol yields crystals suitable for XRD analysis. Slow evaporation techniques enhance crystal quality . Yield optimization requires precise stoichiometry, controlled pH, and inert atmospheres to minimize side reactions like retro-aldol degradation.
Basic: What spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?
Key techniques include:
- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and aromatic C–H bending.
- ¹H NMR : Identifies E-configuration via trans-vinylic proton coupling constants (J ≈ 15–16 Hz). Methoxy and dimethylamino groups show singlet peaks at ~3.8 ppm and 2.9 ppm, respectively.
- UV-Vis : π→π* transitions in the enone system (λmax ~300–350 nm) correlate with conjugation length and substituent effects .
- HR-MS : Validates molecular mass with <2 ppm error .
Advanced: How can Density Functional Theory (DFT) calculations resolve discrepancies between experimental and theoretical data (e.g., bond lengths, UV spectra)?
DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate optimized geometries, HOMO-LUMO energies, and electronic transitions. For example:
- Bond Lengths : The C=O bond length (~1.22 Å experimentally) aligns with DFT predictions within 0.02 Å .
- UV-Vis : Time-dependent DFT (TD-DFT) models solvatochromic shifts by incorporating solvent polarity (e.g., IEFPCM model for ethanol) .
- Vibrational Frequencies : Scaling factors (0.96–0.98) adjust calculated IR frequencies to match experimental data . Discrepancies often arise from crystal packing effects or anharmonic vibrations not modeled in DFT .
Advanced: What role do the dimethylamino and methoxy substituents play in modulating the compound’s electronic and biological properties?
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aryl ring and stabilizing the HOMO. The dimethylamino group (-N(CH₃)₂) enhances charge transfer via resonance, lowering the LUMO energy and reducing the HOMO-LUMO gap (ΔE ≈ 3–4 eV) .
- Biological Activity : These groups improve solubility and membrane permeability. Analogous chalcones show moderate antimicrobial activity (MIC ~50–100 µg/mL) against Gram-positive bacteria, likely via membrane disruption or enzyme inhibition .
Advanced: How does single-crystal XRD analysis confirm the E-configuration and intermolecular interactions?
XRD data (e.g., CCDC 1988019) reveal:
- E-configuration : The dihedral angle between the aryl rings and enone plane is >150°, confirming trans geometry .
- Intermolecular Interactions : Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π–π stacking (3.6–4.0 Å) stabilize the crystal lattice . Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H contacts >50%) .
Basic: What solvent systems are optimal for recrystallization to achieve high-purity crystals?
Ethanol and methanol are preferred due to moderate polarity and volatility. Slow evaporation at 4°C produces well-defined crystals. For polar derivatives, mixed solvents (e.g., ethanol:water 3:1) enhance solubility control .
Advanced: How can global chemical reactivity descriptors (e.g., electrophilicity index) predict reaction sites for functionalization?
DFT-derived descriptors include:
- Electrophilicity Index (ω) : High ω (~2–3 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon.
- Fukui Functions (f⁺, f⁻) : Identify nucleophilic (Cβ of enone) and electrophilic (C=O) sites . These guide regioselective modifications, such as Michael additions or halogenation .
Advanced: What experimental and computational methods are used to analyze antimicrobial mechanisms?
- In Vitro Assays : Broth microdilution (CLSI guidelines) determines MICs against bacterial/fungal strains .
- Molecular Docking : Simulates binding to targets like dihydrofolate reductase (DHFR) or penicillin-binding proteins. Docking scores (e.g., −8 to −10 kcal/mol) correlate with activity .
- QSAR Models : Hammett constants (σ) of substituents predict logP and bioactivity trends .
Basic: How can stability studies (e.g., thermal, photolytic) inform storage conditions?
Thermogravimetric analysis (TGA) shows decomposition onset >200°C. Photodegradation under UV light (λ = 254 nm) follows first-order kinetics (t₁/₂ ≈ 48 hours). Recommend storage in amber vials at −20°C under argon .
Advanced: What strategies address contradictions in reported bioactivity data across similar chalcones?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
